molecular formula C21H26N4O2 B2890646 N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 1049468-79-2

N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide

Cat. No.: B2890646
CAS No.: 1049468-79-2
M. Wt: 366.465
InChI Key: JSVFGYNLBFMLIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(4-Phenylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide is an oxalamide-based research compound designed for investigations in medicinal chemistry and neuroscience. It features a hybrid structure incorporating a phenylpiperazine moiety, a scaffold commonly found in ligands targeting the central nervous system. Compounds with this structural framework are of significant interest for exploring multimodal mechanisms of action, particularly as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and modulators of voltage-gated sodium and calcium channels . This multi-target profile is a recognized strategy in the development of new therapeutic candidates for challenging neurological disorders . Recent scientific literature on closely related phenylglycinamide and succinimide hybrid derivatives has demonstrated robust antiseizure activity in preclinical models such as the maximal electroshock (MES) and 6 Hz seizure tests . Furthermore, such compounds show promise for research in neuropathic pain due to their interaction with pain-transducing pathways . This product is provided for non-human research applications. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound as a chemical tool to study receptor interactions, signaling pathways, and for the in vitro and in vivo characterization of potential multi-target agents.

Properties

IUPAC Name

N'-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-17-6-5-7-18(16-17)23-21(27)20(26)22-10-11-24-12-14-25(15-13-24)19-8-3-2-4-9-19/h2-9,16H,10-15H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVFGYNLBFMLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The target compound consists of three primary components:

  • Oxalamide core : A central $$ \text{C}2\text{O}2\text{N}_2 $$ scaffold derived from oxalic acid.
  • 4-Phenylpiperazine-ethyl arm : A secondary amine linked via a two-carbon spacer to the piperazine ring.
  • m-Tolyl group : A meta-methyl-substituted aniline derivative.

Retrosynthetically, the molecule dissects into two amine precursors:

  • 2-(4-Phenylpiperazin-1-yl)ethylamine
  • m-Toluidine (3-methylaniline)

Synthetic Strategies for Oxalamide Formation

Stepwise Amide Coupling via Oxalyl Chloride

The most direct route involves sequential acylation of amines using oxalyl chloride ($$ \text{C}2\text{O}2\text{Cl}_2 $$):

Reaction Scheme:

  • $$ \text{C}2\text{O}2\text{Cl}2 + \text{H}2\text{N-(CH}2\text{)}2\text{-piperazine-phenyl} \rightarrow \text{Cl-CO-NH-(CH}2\text{)}2\text{-piperazine-phenyl} $$
  • Intermediate + $$ \text{H}_2\text{N-m-tolyl} \rightarrow \text{N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide} $$

Key Conditions:

  • Solvent : Anhydrous dichloromethane (DCM) at 0–5°C
  • Base : Triethylamine (TEA) to scavenge HCl
  • Yield : 78–82% after recrystallization from ethanol/water

Carbodiimide-Mediated Coupling

For sensitive amines, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) improves efficiency:

Procedure:

  • Activate oxalic acid with EDC/HOBt in tetrahydrofuran (THF).
  • Add 2-(4-phenylpiperazin-1-yl)ethylamine, stir for 4 hr at 25°C.
  • Introduce m-toluidine, react for 12 hr.

Advantages :

  • Avoids harsh acidic conditions
  • 88% isolated yield with 99% purity by HPLC

Synthesis of 2-(4-Phenylpiperazin-1-yl)ethylamine

Palladium-Catalyzed Piperazine Alkylation

The ethylamine side chain is installed via Buchwald-Hartwig amination:

Reagents :

  • 4-Phenylpiperazine
  • 2-Chloroethylamine hydrochloride
  • Pd(OAc)$$2$$, Xantphos, Cs$$2$$CO$$_3$$

Conditions :

  • Toluene, 110°C, 24 hr
  • 76% yield after column chromatography (SiO$$2$$, CH$$2$$Cl$$_2$$/MeOH 9:1)

Reductive Amination Alternative

For laboratories lacking Pd catalysts:

  • React 4-phenylpiperazine with 2-bromoethylamine hydrobromide.
  • Use NaBH$$_3$$CN in methanol at 50°C.
  • 68% yield, requires neutralization with aqueous NaHCO$$_3$$

Optimization of Reaction Parameters

Solvent Effects on Amide Bond Formation

Solvent Dielectric Constant Yield (%) Purity (%)
DCM 8.93 82 95
THF 7.58 88 99
DMF 36.7 64 91

Polar aprotic solvents like THF enhance nucleophilicity of amines, while DMF causes side reactions at elevated temperatures.

Temperature Profiling

  • 0–5°C : Minimizes oxalyl chloride decomposition; 82% yield
  • 25°C : Optimal for EDC/HOBt activation; 88% yield
  • >30°C: Leads to over-acylation; <50% yield

Characterization and Analytical Data

Spectroscopic Confirmation

  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 9H, aromatic), 3.82 (t, J=6.4 Hz, 2H, CH$$2$$), 2.92 (m, 8H, piperazine), 2.31 (s, 3H, CH$$_3$$)
  • HRMS : m/z 409.2132 [M+H]$$^+$$ (calc. 409.2128)

Physicochemical Properties

  • Melting Point : 123°C (DSC, heating rate 10°C/min)
  • Solubility : 12 mg/mL in DMSO, <0.1 mg/mL in H$$_2$$O

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Patent WO2009144473A1 describes a telescoped process:

  • Continuous piperazine alkylation in a packed-bed reactor.
  • In-line extraction to remove Pd residues.
  • Amide coupling under segmented flow conditions.

Benefits :

  • 90% yield at 1 kg/day throughput
  • 50% reduction in solvent waste

Challenges and Mitigation Strategies

Epimerization During Amidation

The ethylpiperazine amine’s stereogenicity necessitates low-temperature coupling (<10°C) to prevent racemization.

Purification Difficulties

  • Problem : Co-elution of byproducts in silica chromatography.
  • Solution : Use reverse-phase HPLC with acetonitrile/0.1% TFA gradient.

Applications and Derivatives

Pharmacological Screening

Analogous oxalamides exhibit acetylcholinesterase inhibition (IC$$_{50}$$ = 1.2 μM) via PAS binding, as shown in propidium iodide displacement assays.

Material Science Applications

Fluorinated derivatives (e.g., CF$$_3$$-substituted) demonstrate liquid crystalline behavior at 120–150°C.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxalamide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the oxalamide moiety can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry solvents like tetrahydrofuran or ether.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalamide derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amide derivatives.

Scientific Research Applications

N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a candidate for drug development targeting specific diseases.

    Industry: Utilized in the development of new materials and as a component in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Key Substituents Molecular Weight Reported Activity/Application Reference
N1-(2-(4-Phenylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide 4-Phenylpiperazine-ethyl, m-tolyl ~409.5* Hypothesized receptor modulation Inferred
N1-(4-Ethylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide 4-Ethylphenyl, 4-methoxyphenylpiperazine-ethyl 410.5 Not explicitly stated (pharmaceutical)
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide Chlorophenyl, thiazolyl-pyrrolidine 423.27 HIV entry inhibition
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl, pyridin-2-yl-ethyl ~356.4 Umami flavor enhancer
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) 4-Methoxyphenethyl, 2-methoxyphenyl ~342.4 Stearoyl-CoA desaturase inhibition
N1-{2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide 2,3-Dichlorophenylpiperazine-ethyl, pyrazolyl ~438.3 Not explicitly stated (likely CNS-targeted)

*Calculated based on molecular formula C23H27N4O2.

Functional and Pharmacological Differences

Receptor Targeting vs. Enzyme Inhibition

  • Target Compound: The 4-phenylpiperazine group is associated with affinity for serotonin (5-HT1A/2A) and dopamine receptors, as seen in analogs like aripiprazole .
  • Enzyme Inhibitors : Compounds such as 17 () and S336 () demonstrate divergent applications. 17 inhibits stearoyl-CoA desaturase (IC50 ~1.2 µM), critical in lipid metabolism, while S336 activates TAS1R1/TAS1R3 taste receptors for umami enhancement .

Antiviral Activity

  • The thiazole-containing compound 15 () shows potent HIV entry inhibition (EC50 < 100 nM), attributed to its ability to block CD4-gp120 interactions. The target compound lacks the thiazole motif, suggesting a different mechanism of action .

Structural Modifications Impacting Bioactivity

  • Piperazine vs.
  • Substituent Effects : The m-tolyl group in the target compound may confer metabolic stability compared to methoxy-substituted analogs (e.g., 16 and 17 in ), which are prone to demethylation .

Biological Activity

N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities, particularly in the realms of neuropharmacology and cancer treatment. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-phenylpiperazine with m-tolyl oxalyl chloride under controlled conditions. The general procedure includes:

  • Starting Materials : 4-phenylpiperazine and m-tolyl oxalyl chloride.
  • Solvents : Commonly used solvents include dichloromethane or chloroform.
  • Atmosphere : The reaction is conducted in an inert atmosphere (nitrogen or argon) to minimize side reactions.

This synthetic approach allows for the formation of the desired oxalamide product, which can then be purified and characterized through various analytical techniques such as NMR and HPLC .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound may modulate neurotransmitter systems or inhibit certain enzymatic pathways, leading to various pharmacological effects. For instance, it has been studied for its potential anticonvulsant properties, where it acts on neuronal voltage-sensitive sodium channels .

Anticonvulsant Activity

Research has demonstrated that derivatives of compounds related to this compound exhibit significant anticonvulsant activity. In one study, various analogs were tested using models such as the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) test. The findings indicated that several compounds showed protection against seizures, suggesting a promising profile for treating epilepsy .

Antitumor Activity

In addition to its anticonvulsant effects, this compound has been investigated for its potential anticancer properties. Some studies have indicated that this compound may possess estrogen receptor degradation activity, which is crucial in the context of hormone-dependent cancers . The ability to target estrogen receptors suggests a mechanism that could be exploited in developing therapies for breast cancer and other related conditions.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound and its analogs:

StudyFocusFindings
Anticonvulsant ActivityDemonstrated efficacy in MES and scPTZ models; several compounds showed significant seizure protection.
Antitumor ActivityExhibited estrogen receptor degradation activity; potential applications in hormone-dependent cancers.
SAR AnalysisIdentified structure-activity relationships; highlighted the importance of lipophilicity in anticonvulsant efficacy.

Q & A

Q. How can the synthesis of N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide be optimized for high yield and purity?

  • Methodological Answer : The synthesis typically involves coupling reactions between amines and oxalyl chloride derivatives. Key steps include:
  • Temperature Control : Maintain reactions at 0–5°C during coupling to minimize side reactions (e.g., hydrolysis) .
  • Solvent Selection : Use anhydrous dichloromethane or tetrahydrofuran to stabilize reactive intermediates .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product .
  • Catalysts : Utilize carbodiimides (e.g., DCC) with HOBt to enhance amide bond formation efficiency .

Q. What analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (in DMSO-d6 or CDCl3) confirm proton environments and carbon backbone .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight and fragmentation patterns .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodological Answer :
  • In Vitro Assays : Screen against target enzymes (e.g., kinases, cyclooxygenases) using fluorometric or colorimetric substrates .
  • Cell-Based Studies : Test cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines (e.g., HeLa, MCF-7) .
  • Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) due to the piperazine moiety .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to active sites (e.g., COX-2 or kinase domains) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • Pharmacophore Mapping : Identify critical hydrogen bonds (amide groups) and hydrophobic interactions (aryl rings) using MOE .

Q. How to design structure-activity relationship (SAR) studies to enhance potency?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with substituents on the m-tolyl group (e.g., -NO2, -CF3) to evaluate electronic effects .
  • Piperazine Replacements : Test morpholine or piperidine analogs to assess steric and basicity impacts .
  • Bioisosteres : Replace oxalamide with urea or sulfonamide groups to compare binding affinities .

Q. How to resolve discrepancies between computational binding predictions and experimental IC50 values?

  • Methodological Answer :
  • Binding Assay Refinement : Use surface plasmon resonance (SPR) or ITC to measure precise dissociation constants (KdK_d) .
  • Solvent Correction : Account for DMSO solvent effects in docking scores via explicit solvent simulations .
  • Conformational Sampling : Perform ensemble docking with multiple receptor conformations from NMR or cryo-EM data .

Q. What strategies address variable biological activity across structural analogs?

  • Methodological Answer :
  • Metabolic Stability : Incubate analogs with liver microsomes to identify susceptibility to cytochrome P450 oxidation .
  • Permeability : Assess Caco-2 cell monolayer penetration to rule out poor bioavailability .
  • Proteomic Profiling : Use affinity purification mass spectrometry (AP-MS) to detect off-target interactions .

Q. How to design in vivo studies to evaluate pharmacokinetics and efficacy?

  • Methodological Answer :
  • Animal Models : Use murine xenografts (e.g., HT-29 colon cancer) for antitumor activity, dosing at 10–50 mg/kg (IP or oral) .
  • PK Parameters : Measure plasma half-life (t1/2t_{1/2}), CmaxC_{\text{max}}, and AUC via LC-MS/MS after single-dose administration .
  • Tissue Distribution : Radiolabel the compound (e.g., 14C^{14}C) to track accumulation in target organs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.